2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide belongs to a class of compounds that often exhibit significant biological activities. These compounds, including various derivatives of 1,3,4-thiadiazole, are of interest for their potential applications in areas like biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials (Pavlova et al., 2022).
Synthesis Analysis
The synthesis of related compounds involves multi-component condensations or reactions with various catalysts. For instance, one-pot multicomponent condensation of 2-amino 5-H[1,3,4]thiadiazol with aromatic aldehydes and acetamide has been used to synthesize similar compounds (Moradivalikboni et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using techniques like NMR spectroscopy. For example, derivatives of 1,3,4-thiadiazole have been characterized using 1H and 13C NMR spectroscopy (Pavlova et al., 2022).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, often forming complexes with other molecules. Molecular docking studies have shown that such compounds can potentially inhibit enzymes like dihydrofolate reductase, indicating their reactivity and potential for forming biologically relevant interactions (Pavlova et al., 2022).
Physical Properties Analysis
The physical properties of such compounds, including their solid-state fluorescence and aggregation-induced emission effect, can be significantly influenced by substituents on their molecular structure (Zhang et al., 2017).
Chemical Properties Analysis
These compounds often exhibit a variety of chemical properties, which can include antifungal, anticancer, and other biological activities. For example, derivatives have been shown to possess significant antimicrobial properties (Narayana et al., 2004). The presence of a 1,3,4-thiadiazole ring in these compounds contributes to their varied chemical behavior and potential biological efficacy.
properties
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADDIKJTKOILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203043 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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